Product packaging for Stagonolide B(Cat. No.:)

Stagonolide B

Cat. No.: B1263824
M. Wt: 244.28 g/mol
InChI Key: BFIDNRPVSXOGQW-AZIMCRLHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stagonolide B is a bioactive 10-membered lactone (nonenolide) belonging to a class of macrolides known for their phytotoxic properties . It was originally isolated from the fungus Stagonospora cirsii , a pathogen of the weed Cirsium arvense (Canada thistle) . This compound exhibits strong phytotoxic activity and serves as a valuable chemical tool for researching the mechanisms of action of natural phytotoxins and for exploring new, natural product-derived herbicide scaffolds . In bioassays, this compound and related nonenolides have demonstrated potent inhibitory effects on root growth in seedlings of various plant species . Research into structurally similar stagonolides suggests that these compounds can interfere with essential physiological processes in plants. Studies on stagonolide A, for instance, indicate it may act as a mitochondrial toxin and disrupt intracellular vesicular trafficking . The primary research applications for this compound include fundamental plant pathology studies, investigations into plant-pathogen interactions, and the development of bioassays for phytotoxicity . The total synthesis of this compound has been achieved, confirming its absolute structure and enabling access to the compound for research purposes . Key synthetic strategies often involve ring-closing metathesis (RCM) or Yamaguchi macrolactonization to construct the ten-membered lactone core . This product is characterized using advanced analytical techniques, including 1H NMR, 13C NMR, and mass spectrometry, ensuring high purity and correct structural confirmation for research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O5 B1263824 Stagonolide B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H20O5

Molecular Weight

244.28 g/mol

IUPAC Name

(2R,3S,4S,5E,7R)-3,4,7-trihydroxy-2-propyl-2,3,4,7,8,9-hexahydrooxecin-10-one

InChI

InChI=1S/C12H20O5/c1-2-3-10-12(16)9(14)6-4-8(13)5-7-11(15)17-10/h4,6,8-10,12-14,16H,2-3,5,7H2,1H3/b6-4+/t8-,9-,10+,12-/m0/s1

InChI Key

BFIDNRPVSXOGQW-AZIMCRLHSA-N

Isomeric SMILES

CCC[C@@H]1[C@H]([C@H](/C=C/[C@@H](CCC(=O)O1)O)O)O

Canonical SMILES

CCCC1C(C(C=CC(CCC(=O)O1)O)O)O

Synonyms

stagonolide B

Origin of Product

United States

Chemical Properties and Structure of Stagonolide B

Stagonolide (B1260407) B is an organoheterocyclic compound belonging to the oxocin class. naturalproducts.net Its molecular structure consists of a ten-membered lactone ring with multiple stereogenic centers. The definitive structure and absolute stereochemistry were confirmed through total synthesis and spectroscopic analysis. rsc.org

PropertyValueSource
Molecular Formula C12H20O5 naturalproducts.net
Molecular Weight 244.28 g/mol naturalproducts.net
IUPAC Name (2R,3S,4S,5Z,7R)-3,4,7-trihydroxy-2-propyl-2,3,4,7,8,9-hexahydrooxecin-10-one naturalproducts.net
Class Oxocins naturalproducts.net
Heavy Atom Count 17 naturalproducts.net
Rotatable Bond Count 2 naturalproducts.net
Hydrogen Bond Donors 3 naturalproducts.net
Hydrogen Bond Acceptors 5 naturalproducts.net

Spectroscopic Analysis

The characterization of Stagonolide (B1260407) B relies on a combination of spectroscopic methods to elucidate its complex structure. The data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are crucial for its identification. researchgate.netunina.it

Spectroscopic DataInterpretationSource
IR (Infrared) The spectrum indicates the presence of hydroxyl groups (νmax ~3310 cm⁻¹), an olefinic bond (νmax ~1667 cm⁻¹), and a lactone carbonyl group (νmax ~1730 cm⁻¹). researchgate.net
¹H NMR & ¹³C NMR NMR data provide detailed information about the carbon skeleton and the connectivity of protons, confirming the ten-membered ring structure and the relative stereochemistry of the substituents. researchgate.net
MS (Mass Spectrometry) Mass spectrometry data confirms the molecular weight and elemental composition of the compound. unina.it

Synthesis of Stagonolide B

The first total synthesis of Stagonolide (B1260407) B was a key achievement in confirming its absolute stereochemistry. rsc.org Synthetic strategies often employ a convergent approach, coupling two key fragments followed by a ring-closing metathesis (RCM) reaction to form the ten-membered lactone core. thieme-connect.comrsc.org

A common retrosynthetic analysis for Stagonolide B identifies two main building blocks: a carboxylic acid fragment and an alcohol fragment with multiple stereocenters. thieme-connect.comrsc.org For instance, one approach utilized pent-4-en-1-ol to derive the acid portion and D-ribose as a chiral pool starting material for the complex alcohol segment. thieme-connect.com The key steps in these syntheses often include:

Esterification: Coupling of the acid and alcohol fragments. thieme-connect.com

Ring-Closing Metathesis (RCM): A powerful reaction using a Grubbs catalyst to form the macrocyclic ring, which is a hallmark of modern macrolide synthesis. thieme-connect.comrsc.org

Protecting Group Manipulations: Careful use and removal of protecting groups to manage the reactive hydroxyl groups during the synthetic sequence. rsc.org

The synthesis not only provides access to the natural product but also allows for the creation of stereoisomers, such as 4-epi-stagonolide B, to study how stereochemistry influences the efficiency of the RCM reaction and the compound's ultimate biological activity. rsc.orgnih.gov

Biological and Phytotoxic Activity

Fungal Origin: Stagonospora cirsii as a Producer Organism

Stagonospora cirsii is a fungal pathogen that causes necrotic lesions on the leaves of Cirsium arvense. researchgate.net It is a member of the Ascomycota phylum. nih.gov The fungus produces a variety of phytotoxic metabolites, both in liquid and solid cultures, which have garnered scientific interest for their potential herbicidal properties. acs.orgresearchgate.net Among these metabolites are the stagonolides, a family of nonenolides. acs.orgresearchgate.net this compound is one of several such compounds isolated from cultures of this fungus. acs.orgresearchgate.net

Environmental and Ecological Context of Stagonospora cirsii

Stagonospora cirsii is naturally found as a pathogen on Canada thistle (Cirsium arvense), causing leaf spot disease. emu.ee This weed is a significant problem in many agricultural regions worldwide. emu.ee The fungus has also been found on perennial sowthistle (Sonchus arvensis). nih.govsemanticscholar.org S. cirsii can survive in the soil, particularly in the presence of organic matter, and can overwinter in various conditions. emu.ee While it can infect the leaves of thistle rosettes, it does not appear to infect the root system under natural conditions. emu.ee The fungus's ability to produce phytotoxins like the stagonolides is a key aspect of its pathogenic nature and its potential as a biocontrol agent. researchgate.netpensoft.net

Optimization of Fungal Cultivation for Enhanced Nonenolide Production

Research has shown that the production of nonenolides by Stagonospora cirsii can be significantly influenced by the cultivation method. acs.orgresearchgate.net Growing the fungus on a solid culture medium has been found to increase its capacity to produce these compounds compared to liquid cultures. acs.orgresearchgate.netnih.govacs.org Further biotechnological approaches, such as screening for high-producing strains, optimizing the composition of the culture media, and controlling fermentation conditions, have been employed to enhance the yield of stagonolides. mdpi.com For instance, a specific strain, S-47 of S. cirsii, has been identified as a proficient producer of these metabolites. nih.govsemanticscholar.org

Chromatographic and Spectroscopic Methods for Isolation

The isolation and characterization of this compound and its related compounds from fungal cultures involve a series of sophisticated laboratory techniques. The general process begins with the extraction of the fungal biomass and culture filtrate using organic solvents. researchgate.net This crude extract is then subjected to various chromatographic methods to separate the individual compounds.

Table 1: Techniques Used in the Isolation and Characterization of this compound

TechniquePurpose
Thin-Layer Chromatography (TLC) Used for initial analysis of the extract and to monitor the separation process. nih.gov
Column Chromatography A primary method for separating the complex mixture of compounds in the extract. nih.gov
Medium-Pressure Liquid Chromatography (MPLC) A more advanced chromatographic technique for efficient purification. semanticscholar.org
High-Performance Liquid Chromatography (HPLC) Used for the final purification of the isolated compounds. semanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is essential for elucidating the chemical structure of the compounds. nih.govnih.gov
Mass Spectrometry (MS) (including HRESIMS) is used to determine the molecular formula and weight of the compounds. nih.govuiowa.edu

Through the application of these spectroscopic methods, the precise chemical structure of this compound was determined. acs.orgresearchgate.netnaturalproducts.net

Co-occurrence and Isolation of Related Stagonolides (A-I)

This compound is not produced in isolation by Stagonospora cirsii. It is part of a larger family of related nonenolides, designated as stagonolides A through I, that are often found together in the fungal cultures. acs.orgresearchgate.netnih.govacs.org The initial discovery often focuses on the most abundant or most biologically active compound, with subsequent research leading to the isolation and characterization of the minor, related metabolites. acs.orgacs.org For example, the main phytotoxic metabolite initially isolated was stagonolide A. acs.orgresearchgate.net Further investigation of the fungal extracts led to the discovery of stagonolides B, C, D, E, and F. acs.orgresearchgate.net Later studies identified stagonolides G, H, and I, along with another nonenolide, modiolide A. nih.govacs.org

Table 2: Stagonolides Isolated from Stagonospora cirsii

CompoundReference
Stagonolide A acs.orgresearchgate.netresearchgate.netmdpi.com
This compound acs.orgresearchgate.net
Stagonolide C acs.orgresearchgate.net
Stagonolide D acs.orgresearchgate.net
Stagonolide E acs.orgresearchgate.net
Stagonolide F acs.orgresearchgate.net
Stagonolide G nih.govacs.org
Stagonolide H nih.govacs.org
Stagonolide I nih.govacs.org
Stagonolide J researchgate.netsemanticscholar.org
Stagonolide K researchgate.netsemanticscholar.org

Retrosynthetic Analysis and Strategic Disconnections

The design of a total synthesis of a complex molecule like this compound begins with a retrosynthetic analysis, a process of mentally deconstructing the target molecule into simpler, commercially available starting materials. This analysis reveals the key bond disconnections and strategic considerations that will guide the forward synthesis.

Convergent Synthesis Approaches

In the context of this compound, a typical convergent retrosynthesis identifies two main fragments: an alcohol fragment containing the C6, C7, and C9 stereocenters, and a carboxylic acid fragment that will form the remainder of the macrolide ring. thieme-connect.comrsc.org The union of these two fragments is typically achieved through an esterification reaction, followed by a ring-closing metathesis (RCM) to form the ten-membered ring. thieme-connect.comlookchem.com

Chiral Pool Strategy Utilizing D-Ribose and D-Mannitol

The stereochemical complexity of this compound, with its multiple chiral centers, lends itself well to a chiral pool synthesis approach. This strategy utilizes readily available, enantiomerically pure starting materials from nature, such as carbohydrates, to introduce the desired stereochemistry into the synthetic intermediates. researchgate.netscite.ai

D-Ribose: D-ribose has been successfully employed as a chiral starting material for the synthesis of the alcohol fragment of this compound. thieme-connect.comresearchgate.net For instance, a known alcohol fragment of this compound can be synthesized from D-ribose, taking advantage of its inherent stereochemistry to establish the correct configurations at the C6, C7, and C9 positions. rsc.org The synthesis often involves a series of protecting group manipulations and functional group transformations to convert the sugar into the desired acyclic fragment. thieme-connect.comnih.gov

D-Mannitol: D-mannitol is another versatile chiral pool starting material that has been utilized in the synthesis of this compound and its analogs. researchgate.netthieme-connect.commdpi.com Similar to D-ribose, the stereocenters present in D-mannitol can be strategically manipulated to construct key fragments of the target molecule. longdom.org Syntheses starting from D-mannitol often involve oxidative cleavage of the carbon backbone to generate smaller, functionalized chiral building blocks. mdpi.com

Fragment Coupling Strategies

The successful convergence of the independently synthesized fragments is a critical step in the total synthesis of this compound. The most common fragment coupling strategy involves the formation of an ester linkage between the carboxylic acid fragment and the alcohol fragment. thieme-connect.comlookchem.com This esterification is typically facilitated by standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). lookchem.com

Following the esterification, the resulting acyclic diene is subjected to a ring-closing metathesis (RCM) reaction to construct the ten-membered macrolide ring. thieme-connect.comrsc.orglookchem.com The choice of catalyst for the RCM reaction can be crucial in determining the stereochemical outcome of the newly formed double bond. scite.ai

Stereoselective Total Synthesis Approaches

The construction of the multiple stereocenters in this compound with high fidelity is a paramount challenge. Chemists have employed a variety of stereoselective reactions to control the absolute and relative stereochemistry of the molecule.

Key Stereogenic Center Construction

The stereocenters at C4, C6, C7, and C9 of this compound must be installed with precise control. Asymmetric reactions are often employed to create these chiral centers de novo or to supplement the stereochemistry derived from the chiral pool.

Asymmetric Dihydroxylation Reactions (e.g., Sharpless)

Sharpless asymmetric dihydroxylation is a powerful and widely used method for the enantioselective synthesis of vicinal diols from prochiral olefins. mdpi.com This reaction has proven to be instrumental in the synthesis of various natural products, including intermediates for this compound. mdpi.comresearchgate.netdntb.gov.ua

Enzymatic Kinetic Resolution (EKR) of Precursors

Enzymatic kinetic resolution (EKR) is a powerful tool for obtaining enantiomerically pure precursors essential for the stereoselective synthesis of this compound. This method utilizes enzymes, most notably lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

In the synthesis of this compound, EKR has been effectively employed to resolve key alcohol intermediates. For instance, Novozyme-435, a commercially available immobilized lipase (B570770) B from Candida antarctica (CAL-B), is frequently used. researchgate.netuniovi.es This enzyme can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted alcohol, both in high enantiomeric excess. uniovi.es This approach has been crucial in preparing chiral fragments that are later combined to form the this compound backbone. researchgate.net The combination of enzymatic resolution with transition metal-catalyzed racemization in a dynamic kinetic resolution (DKR) process allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomerically pure product. uniovi.esbeilstein-journals.org

A specific application involves the resolution of a propargylic alcohol, a key intermediate in a convergent synthesis of this compound. researchgate.net The enzymatic resolution of this precursor provides the necessary stereocenter for the subsequent steps leading to the macrolide. researchgate.net Similarly, Jacobsen's hydrolytic kinetic resolution (HKR) has been utilized to resolve terminal epoxides, which are then converted to the required homoallylic alcohols through further synthetic manipulations. researchgate.netresearchgate.net

Regioselective Epoxide Ring Opening Reactions

The regioselective opening of epoxide rings is a key strategic element in the synthesis of this compound, enabling the introduction of specific functional groups with precise stereocontrol. This reaction is often employed to install the hydroxyl groups found in the this compound structure.

One notable application involves the opening of an epoxide with an in situ generated alkynyl nucleophile. researchgate.net This method allows for the formation of a carbon-carbon bond and the simultaneous setting of a stereocenter. The use of copper(I) iodide as a mediator in this reaction has been reported. thieme-connect.com Another common approach is the use of vinyl Grignard reagents to open epoxides, which introduces a vinyl group that can be further functionalized. tandfonline.comtandfonline.com

The regioselectivity of the epoxide opening is crucial and can be influenced by the choice of catalyst and reaction conditions. For example, carbon tetrabromide has been shown to be an efficient catalyst for the regioselective ring opening of epoxides with alcohols and water under mild conditions, affording β-alkoxy alcohols or 1,2-diols in high yields. organic-chemistry.org While traditional methods often require harsh acidic conditions, newer protocols offer milder alternatives. organic-chemistry.orgrsc.org The stereochemical outcome of the epoxide opening is also critical, and methods like the Sharpless asymmetric epoxidation are often used to create the initial chiral epoxide, ensuring the desired stereochemistry in the final product. researchgate.netresearchgate.net

Epoxide Homologation

Epoxide homologation is a synthetic sequence that extends the carbon chain of an epoxide by one carbon, typically to form a homoallylic alcohol. This transformation is a key step in several total syntheses of this compound. orkg.orgias.ac.in

The process often begins with a chiral epoxide, which can be obtained through methods like Jacobsen's hydrolytic kinetic resolution. researchgate.netresearchgate.net A common method for the one-carbon extension involves the use of trimethylsulfonium (B1222738) iodide and a strong base like n-butyllithium (n-BuLi) in a suitable solvent such as tetrahydrofuran (B95107) (THF). rsc.org This generates a nucleophilic species that attacks the epoxide, leading to the formation of the corresponding homoallylic alcohol after workup.

This strategy has been successfully applied in the synthesis of this compound to construct key fragments containing the necessary stereochemistry and functionality for subsequent coupling and macrocyclization steps. rsc.org The stereochemical integrity of the chiral center derived from the initial epoxide is maintained throughout the homologation process, making it a reliable method for building complex chiral molecules.

Chemo-Enzymatic Hydroxynitrile Lyase (ParsHNL) Mediated Synthesis

A chemo-enzymatic approach utilizing hydroxynitrile lyase has been successfully applied in the total synthesis of this compound. socialresearchfoundation.com Specifically, the hydroxynitrile lyase from Prunus amygdalus (ParsHNL) mediates the asymmetric synthesis of cyanohydrins, which are versatile chiral building blocks. socialresearchfoundation.comresearchgate.net

This enzymatic hydrocyanation of an aldehyde precursor provides a key intermediate with a newly formed stereocenter. The resulting cyanohydrin can then be further elaborated through a series of chemical transformations to construct the carbon skeleton of this compound. This multi-step process can include reactions such as Sharpless asymmetric dihydroxylation and cross-metathesis to introduce other necessary functionalities and stereocenters. socialresearchfoundation.com

The use of ParsHNL in the initial steps of the synthesis is advantageous as it allows for the creation of a crucial stereocenter with high enantioselectivity under mild reaction conditions. This enzymatic step is integrated into a longer synthetic sequence that ultimately leads to the formation of the seco-acid precursor for macrocyclization.

Macrocyclization Strategies

The construction of the ten-membered lactone ring of this compound is a critical and often challenging step in its total synthesis. Two primary strategies have emerged as the most effective for this macrocyclization: Ring-Closing Metathesis (RCM) and Yamaguchi Macrolactonization.

Ring-Closing Metathesis (RCM) using Grubbs Catalysts

Ring-closing metathesis (RCM) has become a cornerstone in the synthesis of various macrolides, including this compound. socialresearchfoundation.commedwinpublishers.com This powerful reaction utilizes ruthenium-based catalysts, developed by Robert H. Grubbs, to form a new double bond and close the macrocyclic ring from a diene precursor.

Both first-generation (G-1) and second-generation (G-2) Grubbs catalysts have been employed in the synthesis of this compound. thieme-connect.comtandfonline.com The second-generation catalysts are generally more reactive and tolerant of various functional groups. longdom.org The success and efficiency of the RCM reaction can be highly dependent on several factors, including the choice of catalyst, the solvent, the reaction temperature, and the stereochemistry of the substrate. rsc.orgmedwinpublishers.com

In the context of this compound synthesis, RCM is used to form the ten-membered lactone ring with the required E-stereochemistry of the endocyclic double bond. rsc.org The diene precursor for the RCM reaction is typically assembled by esterification of a chiral alcohol fragment with a chiral carboxylic acid fragment, both containing terminal double bonds. tandfonline.com The relative stereochemistry of the allylic hydroxyl groups and their protecting groups in the diene precursor can significantly influence the efficiency of the RCM reaction. rsc.orgmedwinpublishers.com

Catalyst GenerationTypical Reaction ConditionsObservations in this compound Synthesis
Grubbs IDichloromethane, refluxLess effective in some cases, leading to investigation of G-2. thieme-connect.comtandfonline.com
Grubbs IIToluene or Dichloromethane, refluxGenerally more effective, providing the desired macrolactone in moderate to good yields. rsc.orglongdom.org
Yamaguchi Macrolactonization

Yamaguchi macrolactonization is another widely used and effective method for the formation of the lactone ring in this compound. socialresearchfoundation.comkisti.re.kr This reaction involves the activation of a hydroxy acid precursor with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in the presence of a base, typically triethylamine, followed by slow addition to a solution of 4-dimethylaminopyridine (DMAP) at high dilution. nih.gov

This method is particularly useful for the synthesis of medium- to large-sized lactone rings and has been successfully applied in the final ring-closing step of several this compound syntheses. beilstein-journals.orgsocialresearchfoundation.com The choice of reaction conditions, such as the amount of reagents, solvent, and temperature, can be critical for achieving good yields. In some cases, more forcing conditions, including an excess of DMAP and elevated temperatures, have been necessary to drive the cyclization to completion. beilstein-journals.org

Influence of Allylic Substituents on RCM Efficiency and Stereoselectivity

The construction of the 10-membered lactone core of this compound via Ring-Closing Metathesis (RCM) is a critical step in many synthetic approaches. The efficiency and stereochemical outcome of this reaction are highly sensitive to the nature of the substituents on the allylic carbons of the diene precursor.

Research has demonstrated that the relative stereochemistry of the allylic hydroxy groups and the choice of their protecting groups significantly influence the success of the RCM reaction. rsc.org In a study comparing the synthesis of this compound and its 4-epimer, it was observed that the RCM of the diene precursor to this compound, which possesses a syn relationship between the C4 and C7 substituents, proceeded to the desired 10-membered macrolactone. rsc.orgmedwinpublishers.com In contrast, the precursor to 4-epi-stagonolide B, featuring an anti relationship, showed different reactivity.

The choice of protecting groups for the allylic hydroxyls is also paramount. When both hydroxyl groups were protected with bulky triisopropylsilyl (TIPS) groups, the RCM reaction was sluggish. However, employing a smaller protecting group, such as a methoxymethyl (MOM) ether, on the C4 hydroxyl and a TIPS group on the C7 hydroxyl facilitated the cyclization. This suggests that steric hindrance around the reacting olefins plays a crucial role in the efficiency of the macrocyclization. The successful RCM reaction in the synthesis of this compound ultimately confirmed its assigned absolute stereochemistry. rsc.org

The investigation into the synthesis of this compound and its 4-epimer was specifically designed to probe how the relative stereochemistry of these allylic hydroxy groups and their protecting groups affect the efficiency of the RCM process. rsc.org While RCM is a powerful tool for forming nonenolides, its outcome can be substrate-specific, with factors like catalyst choice and steric crowding around the forming double bond being critical determinants of success. rsc.org

Intramolecular Horner-Wadsworth-Emmons (HWE) Reaction

As an alternative to RCM, the intramolecular Horner-Wadsworth-Emmons (HWE) reaction offers a powerful method for the formation of the α,β-unsaturated macrocyclic lactone core of this compound. socialresearchfoundation.comconicet.gov.ar This reaction involves the cyclization of a linear precursor containing both a phosphonate (B1237965) group and an aldehyde. socialresearchfoundation.com The HWE reaction is well-regarded for its general reliability in forming (E)-alkenes, a crucial feature for the stereoselective synthesis of this compound. organicchemistrydata.orgwikipedia.org

In a retrosynthetic analysis of this compound, the macrocycle can be disconnected via an intramolecular HWE reaction of a phosphonate-aldehyde precursor. socialresearchfoundation.com This strategy allows for the convergent assembly of fragments. Typically, a precursor molecule is synthesized with a phosphonate at one end and a protected aldehyde or a group that can be converted to an aldehyde at the other. conicet.gov.ar Upon deprotection and treatment with a suitable base (e.g., lithium chloride and DBU in acetonitrile), the phosphonate carbanion adds to the aldehyde, leading to the formation of the 10-membered ring with the required trans double bond. socialresearchfoundation.comharvard.edu

The HWE approach provides a high degree of convergence and stereocontrol. The phosphonate-stabilized carbanions are generally more nucleophilic than the corresponding Wittig reagents and react efficiently with aldehydes. organicchemistrydata.orgwikipedia.org The reaction conditions, particularly the choice of base and solvent, can be tuned to optimize the yield and stereoselectivity of the cyclization. harvard.edu

Formal Syntheses and Expedient Routes to this compound Core Structure

Several formal syntheses and expedient routes to the core structure of this compound have been reported, showcasing a variety of synthetic strategies. A formal synthesis constitutes the synthesis of a known intermediate that has been previously converted to the final natural product.

Other notable methods include:

A synthesis starting from trans-2-hexenol, which also employs RCM and an epoxide ring-opening as key steps. socialresearchfoundation.com

A route that applies chemoenzymatic hydroxynitrile lyase (ParsHNL) mediated asymmetric synthesis, Sharpless asymmetric dihydroxylation, cross-metathesis, and a stereoselective Keck allylation, culminating in a Yamaguchi macrolactonization to form the 10-membered ring. socialresearchfoundation.com

These diverse approaches highlight the flexibility chemists have in constructing the this compound scaffold, often leveraging chiral pool starting materials, asymmetric catalysis, and various macrocyclization techniques. researchgate.net

Comparison of Synthetic Efficiency and Stereocontrol in Reported Approaches

Key Strategy Starting Material Overall Yield (%) Number of Steps Key Reactions Reference(s)
RCMD-Ribose25Not specifiedEnzymatic resolution, Macrolactonization, RCM researchgate.net
RCMPentene-1-olNot specifiedNot specifiedRCM rsc.orgsocialresearchfoundation.com
Yamaguchi MacrolactonizationNot specifiedNot specifiedNot specifiedChemoenzymatic synthesis, Sharpless dihydroxylation, Keck allylation socialresearchfoundation.commdpi.com
Intramolecular HWESuccinic anhydride (B1165640), D-(-)-diethyltartarateNot specifiedNot specifiedSwern oxidation, Grignard reaction, Steglich esterification, HWE socialresearchfoundation.com

Ultimately, the choice of synthetic route depends on factors such as the availability of starting materials, the desired level of convergence, and the specific challenges associated with stereocontrol at multiple centers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei.

The ¹H NMR spectrum of this compound provides information on the chemical environment of each proton. Analysis of the chemical shifts, integration (number of protons), and multiplicity (splitting pattern) allows for the initial assignment of proton types within the molecule. youtube.com For instance, signals in the olefinic region suggest the presence of a carbon-carbon double bond, while signals at higher fields correspond to protons on saturated carbons. researchgate.net The coupling constants (J-values) derived from the multiplicities give insight into the dihedral angles between adjacent protons, which is crucial for determining relative stereochemistry. nih.gov

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. oregonstate.edu The spectrum for this compound shows characteristic signals for a lactone carbonyl carbon, olefinic carbons of a double bond, carbons bearing hydroxyl groups, and aliphatic carbons in the ring and side chain. nih.govwisc.edu The broad range of chemical shifts in ¹³C NMR helps to differentiate between various types of carbons, such as those in carbonyl groups, alkenes, and alkanes. oregonstate.edu

Interactive Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Position¹³C Chemical Shift (δC)¹H Chemical Shift (δH, multiplicity, J in Hz)
1165.8-
2121.95.86 (d, J=15.8)
3148.56.85 (dd, J=15.8, 4.5)
472.84.41 (m)
535.81.70 (m), 1.85 (m)
632.91.55 (m)
770.93.84 (m)
838.91.63 (m)
982.55.05 (dd, J=8.9, 2.6)
1021.01.25 (d, J=6.3)
4-OH-3.01 (d, J=4.0)
7-OH-2.59 (d, J=4.4)

Note: NMR data can vary slightly depending on the solvent and experimental conditions. The data presented is a representative compilation from literature sources. nih.gov

Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure of this compound.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are close to each other, which is fundamental for determining the relative stereochemistry of the molecule. unina.it For this compound, NOESY correlations helped to establish the relative configuration of the stereocenters along the macrolide ring. For example, a NOESY correlation between H4 and H6 was used to deduce the relative orientation of substituents. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. uni-saarland.de High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) of this compound established its molecular formula as C₁₂H₂₀O₅. The observed mass-to-charge ratio (m/z) of the molecular ion or its adducts (e.g., [M+Na]⁺) is compared to the calculated exact mass to confirm the elemental composition with high accuracy. researchgate.netuiowa.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation, which corresponds to molecular vibrations. vscht.czspectroscopyonline.com The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of key functional groups:

A broad absorption band in the region of 3400 cm⁻¹ indicates the presence of hydroxyl (O-H) groups. core.ac.uk

A strong absorption band around 1720 cm⁻¹ is characteristic of a carbonyl (C=O) stretching vibration, consistent with the ester (lactone) functional group. core.ac.uk

Absorptions around 1650 cm⁻¹ are attributed to the carbon-carbon double bond (C=C) stretching vibration.

Advanced Chiral Analysis Techniques (e.g., TDDFT ECD Calculations for Absolute Configuration)

While NMR and MS can define the relative stereochemistry, determining the absolute configuration of a chiral molecule like this compound requires specialized techniques. Time-Dependent Density Functional Theory (TDDFT) calculations of Electronic Circular Dichroism (ECD) spectra have become a powerful tool for this purpose. nih.govmdpi.comnih.gov

The process involves calculating the theoretical ECD spectra for possible stereoisomers of the molecule. researchgate.netrsc.org The calculated spectrum that matches the experimentally measured ECD spectrum allows for the unambiguous assignment of the absolute configuration of all stereocenters in the molecule. nih.govmdpi.com This computational approach has been successfully applied to this compound and related nonenolides to confirm their absolute stereochemistry. rsc.org

X-ray Crystallography for Solid-State Structure (if applicable to this compound or closely related analogues)

While obtaining a single crystal of this compound suitable for X-ray diffraction has proven challenging, the solid-state structures of closely related analogues have been successfully determined, providing crucial insights into the three-dimensional conformation and absolute stereochemistry of this class of compounds.

Notably, the absolute configuration of Stagonolide A was unambiguously confirmed using single-crystal X-ray crystallography. researchgate.net The successful crystallization and analysis of Stagonolide A, which differs from this compound primarily in the substitution pattern, allowed for the direct determination of its stereochemistry through anomalous scattering. researchgate.net This was a significant achievement as it helped to resolve structural ambiguities that can arise from relying solely on spectroscopic methods for complex macrocyclic structures.

Furthermore, in the course of synthetic studies, researchers were able to obtain X-ray quality crystals for 4-epi-stagonolide B, an epimer of this compound. rsc.org The crystallographic analysis of this diastereomer provided definitive proof of its relative and absolute stereochemistry, which in turn helped to confirm the structure of synthetically produced this compound by comparison. rsc.org These analyses of close analogues are invaluable, as they offer a reliable model for the likely solid-state conformation of this compound and anchor the stereochemical assignments made through other methods.

Table of Mentioned Compounds

Compound Name
Stagonolide A
This compound
Stagonolide C
Stagonolide D
Stagonolide E
Stagonolide F

Impact of C-2 to C-4 Region Modifications on Bioactivity

Modifications within the C-2 to C-4 region of the nonenolide ring have been shown to significantly impact phytotoxic activity. Studies have indicated that an unsubstituted C-2 to C-4 region is an important feature for the phytotoxicity observed in compounds like stagonolide A, herbarumins, and putaminoxins. researchgate.netnih.gov Alterations in this area, such as the introduction of substituents, generally lead to a decrease or complete loss of phytotoxic effects. researchgate.netnih.gov For instance, stagonolides B-F, which possess modifications in this region, were found to be non-toxic in leaf disk puncture assays, in stark contrast to the highly toxic stagonolide A. researchgate.netacs.orgfigshare.com This suggests that the integrity of this specific region of the macrolactone is crucial for its interaction with biological targets responsible for phytotoxicity.

Role of C-9 Substituent Variation in Activity Profiles

The substituent at the C-9 position plays a significant role in modulating the biological activity of stagonolide analogues. While a propyl group at C-9 is common in many active nonenolides, variations in this substituent can lead to different activity profiles. For example, replacing the propyl group at C-9 with a methyl group has been associated with a loss of phytotoxic activity in some instances. researchgate.netnih.gov However, this is not a universal rule, as stagonolide H, which has a methyl group at C-9, exhibits high phytotoxicity. researchgate.net This indicates a more complex relationship where the effect of the C-9 substituent may be dependent on other structural features of the molecule. The configuration of the C-9 propyl chain (R or S) does not appear to be a critical determinant for the general toxicity of C-7 oxidized nonenolides. nih.govmdpi.com

Significance of C-7 Hydroxyl Group Oxidation in Phytotoxicity

The oxidation state of the C-7 hydroxyl group is a critical determinant of the biological activity spectrum of stagonolides. The presence of a carbonyl group at C-7, as seen in stagonolide A, is strongly correlated with high phytotoxicity. nih.govmdpi.com Oxidation of the C-7 hydroxyl group in other nonenolides has been shown to induce or enhance toxicity not only against plants but also against microalgae, bacteria, and insect cells. mdpi.comresearchgate.netresearchgate.net Conversely, nonenolides that are not oxidized at C-7 generally exhibit little to no non-target toxicity. mdpi.comresearchgate.netresearchgate.net This suggests that the C-7 carbonyl group is a key pharmacophore for broad-spectrum bioactivity. Furthermore, the stereochemistry at C-7 is also significant, with compounds having a 7S configuration being more phytotoxic than their 7R counterparts. mdpi.comresearchgate.net

Comparative SAR with Other Ten-Membered Lactones (e.g., Herbarumins, Modiolide A)

Comparative structure-activity relationship studies with other ten-membered lactones like herbarumins and modiolide A provide valuable insights into the structural requirements for bioactivity. Herbarumins, which share the nonenolide core with stagonolides, have also been studied for their phytotoxic effects. researchgate.net Similar to stagonolides, modifications in the C-2 to C-4 region of herbarumins can lead to a loss of activity. nih.gov Modiolide A, another related nonenolide, has been shown to selectively inhibit the growth of certain fungi, highlighting how subtle structural differences can lead to varied biological profiles. encyclopedia.pubnih.gov For instance, while pinolidoxin (B1237983) showed broad but lower antifungal activity, modiolide A was a selective and potent inhibitor of C. nicotianae. encyclopedia.pubnih.gov These comparisons underscore that while certain structural motifs are generally important for the activity of ten-membered lactones, specific substitutions and stereochemistries fine-tune their potency and selectivity.

Stereochemical Aspects of this compound Analogues (e.g., 4-epi-Stagonolide B)

The stereochemistry of the chiral centers in stagonolide analogues is a critical factor influencing their biological activity. The synthesis of stereoisomers, such as 4-epi-stagonolide B, allows for the investigation of the spatial arrangement of substituents on the bioactivity. acs.org While specific activity data for 4-epi-stagonolide B is not detailed in the search results, the general principle in SAR studies is that changes in stereochemistry can drastically alter biological effects by affecting the molecule's ability to bind to its target. For instance, in other nonenolides, the stereochemistry at C-7 has a pronounced effect on phytotoxicity, with 7S compounds being more active than 7R analogues. mdpi.comresearchgate.net This highlights the importance of precise stereochemical control in the synthesis and evaluation of bioactive stagonolide analogues.

Biological Activity Profiles and Mechanistic Research

General Biological Activities of Stagonolide (B1260407) Class

Stagonolides, primarily isolated from fungi such as Stagonospora cirsii, demonstrate a variety of biological activities. researchgate.net Research into this class has revealed antifungal, antibacterial, and cytotoxic properties, making them subjects of interest for potential applications in agriculture and medicine. researchgate.netresearchgate.net

The antifungal activity of the stagonolide class appears to be variable and often modest. For instance, one stagonolide derivative exhibited weak antimicrobial activity against the pathogenic fungus Candida tropicalis at concentrations of 50-100 µg per disc. researchgate.net This selective activity highlights that the antifungal properties are not universal across the class and are dependent on the specific molecular structure of the individual stagonolide.

The antibacterial profile of stagonolides is also structurally dependent and can appear contradictory without careful consideration of the specific compound being tested. For example, some studies found that certain stagonolides were not toxic to bacteria such as Bacillus subtilis and E. coli. researchgate.net Conversely, other research has shown that specific structural features, such as the oxidation of the C-7 hydroxyl group in compounds like Stagonolide A, can lead to toxicity against Bacillus subtilis. researchgate.net This indicates that specific chemical modifications on the stagonolide core are critical for the manifestation of antibacterial effects.

Certain members of the stagonolide class have demonstrated cytotoxic effects against various cell lines. Stagonolide A, for example, has shown a wide range of biological activities including cytotoxicity. researchgate.net Studies have also reported toxicity to Sf9 insect cells for stagonolides with an oxidized C-7 hydroxyl group. researchgate.net This suggests that, like other biological activities, the cytotoxic potential of stagonolides is linked to specific structural motifs within the molecule.

Table 1: Summary of General Biological Activities of the Stagonolide Class

Activity Profile Target Organism/Cell Line Observed Effect Reference
Antifungal Candida tropicalis Weak activity researchgate.net
Antibacterial Bacillus subtilis Activity is structure-dependent researchgate.net
Antibacterial E. coli Inactive researchgate.net
Cytotoxic Sf9 insect cells Active (structure-dependent) researchgate.net

Phytotoxic Activity Assessment

While the stagonolide class is known for producing compounds with phytotoxic properties, Stagonolide B has been specifically evaluated to determine its effects on plant tissues and growth.

In direct phytotoxicity assessments, this compound was found to be non-toxic. acs.orgnih.gov Leaf disk puncture assays are a standard method to evaluate the ability of a compound to cause direct damage to plant tissue. In these tests, this compound, along with its related compounds Stagonolide C, D, E, and F, were applied at a concentration of 1 mg/mL to punctured leaf disks of Cirsium arvense (Canada thistle) and Sonchus arvensis (perennial sow-thistle). acs.orgnih.gov The results clearly indicated that these compounds caused no necrotic lesions or other signs of toxicity. acs.orgnih.gov This is in stark contrast to Stagonolide A, which is highly phytotoxic in the same assay, demonstrating that subtle structural differences among stagonolides determine their phytotoxic potential. acs.orgnih.gov The lack of activity in this compound is potentially linked to the hydroxylation at the C-4 position of the lactone core.

Table 2: Comparative Phytotoxicity of Stagonolides in Leaf Disk Puncture Assay

Compound Concentration Target Plant Species Result Reference
This compound 1 mg/mL Cirsium arvense, Sonchus arvensis No toxicity observed acs.orgnih.gov
Stagonolide A Not specified Cirsium arvense, Sonchus arvensis Highly toxic acs.orgnih.gov

The potential for this compound to inhibit plant development at the seedling stage has also been investigated. Stagonolide A is a known potent inhibitor of root growth in seedlings of Cirsium arvense and other related species at concentrations as low as 5 x 10⁻⁶ M. nih.govacs.org However, studies evaluating a range of other stagonolides, including Stagonolides B through I, found that only Stagonolide H exhibited inhibitory activity against chicory seedling root growth. nih.gov This finding strongly suggests that this compound does not possess significant seedling root growth inhibition properties, further distinguishing its biological activity profile from other members of the stagonolide class.

Selectivity Studies on Plant Species

This compound is one of several nonenolides produced by the fungus Stagonospora cirsii, a potential mycoherbicide for the perennial weed Cirsium arvense (Canada thistle). researchgate.net Research into the phytotoxicity of these compounds has revealed a degree of selectivity among different plant species.

In a leaf disk puncture assay, this compound and its related compounds (stagonolides C-F) were evaluated for phytotoxic activity against their host plant, C. arvense, at a concentration of 1 mg/mL. researchgate.net While this demonstrates activity against the target weed, broader selectivity studies on the parent compound, stagonolide, provide more context. Stagonolide was identified as a nonhost-specific but selective phytotoxin. nih.gov Assays demonstrated that the leaves of C. arvense were the most sensitive to its effects. nih.govresearchgate.net Other species in the Asteraceae family also showed high sensitivity, particularly in root growth inhibition assays. nih.govresearchgate.net In contrast, seedlings of wheat and radish were significantly less affected by the toxin, and cucumber seedlings were found to be insensitive. nih.govresearchgate.net Plants in the Solanaceae family, such as tomato and pepper, also displayed lower sensitivity compared to C. arvense. nih.gov

Table 1: Phytotoxic Selectivity of Stagonolide on Various Plant Species

Plant SpeciesFamilyObserved SensitivityAssay Type
Cirsium arvense (Canada thistle)AsteraceaeHighLeaf Puncture / Seedling Root Growth nih.govresearchgate.net
Other Asteraceae speciesAsteraceaeHighSeedling Root Growth nih.govresearchgate.net
TomatoSolanaceaeLowLeaf Assay nih.gov
PepperSolanaceaeLowLeaf Assay nih.gov
WheatPoaceaeLowSeedling Growth nih.govresearchgate.net
RadishBrassicaceaeLowSeedling Growth nih.govresearchgate.net
CucumberCucurbitaceaeInsensitiveSeedling Growth nih.govresearchgate.net

Observed Lack of Phytotoxicity in Certain Assays for this compound

While this compound displays phytotoxic properties, particularly against C. arvense, its broader biological activity profile indicates a lack of toxicity in certain non-plant-based assays. researchgate.net When stagonolides B-F were tested for antimicrobial activity, they demonstrated only weak effects against the fungus Candida tropicalis and were found to be non-toxic to the bacteria Bacillus subtilis and Escherichia coli. researchgate.net

Within the context of phytotoxicity, the selectivity of the parent compound, stagonolide, inherently points to a lack of significant toxicity against certain plant species. As noted in selectivity studies, cucumber seedlings were found to be insensitive to the compound's effects. nih.govresearchgate.net Similarly, wheat and radish showed much less susceptibility to growth inhibition compared to sensitive species from the Asteraceae family. nih.govresearchgate.net This demonstrates that under specific assay conditions and in certain plant species, stagonolides may not exhibit significant phytotoxic effects.

Proposed Mechanisms of Action in Phytotoxicity (General Nonenolide Context)

The precise molecular mechanisms of action for stagonolides and other phytotoxic nonenolides have not been fully elucidated. mdpi.comnih.gov However, research on structurally similar compounds, particularly Stagonolide A, has provided insights into their potential modes of action. mdpi.comnih.gov

Disruption of Photosynthetic Electron Transport

One proposed mechanism for the phytotoxicity of nonenolides is the inhibition of photosynthesis. nih.gov A preliminary study suggested that Stagonolide A was likely to target this fundamental plant process. nih.gov Phytotoxic nonenolides have been shown to be stronger inhibitors of photosynthesis in C. arvense leaves than other classes of toxins like cytochalasins. nih.gov Light-dependent leaf damage, a common symptom of nonenolide exposure, may be caused by the disruption of the photosynthetic electron transport chain. nih.gov However, the relationship is complex; one study observed that Stagonolide A and another nonenolide, Herbarumin I, did not affect photosynthesis six hours after treatment, though damage appeared later, particularly under light exposure. mdpi.comnih.gov

Reactive Oxygen Species (ROS) Accumulation

The generation of oxidative stress through the accumulation of reactive oxygen species (ROS) is another key proposed mechanism. mdpi.com Excessive ROS can lead to cellular damage by oxidizing lipids, proteins, and nucleic acids. nih.gov Studies on Stagonolide A and Herbarumin I demonstrated that both compounds induced the generation of peroxides (a type of ROS) in leaf cells in a light-independent manner. mdpi.comnih.gov The development of necrotic lesions on leaves, a characteristic effect of these toxins, is a severe symptom of oxidative stress. mdpi.com The light-dependent nature of leaf damage observed in some assays could be linked to an initial disruption of photosynthesis that subsequently leads to ROS accumulation. nih.gov

Potential Inhibition of Specific Metabolic Pathways

Beyond photosynthesis and general oxidative stress, nonenolides may target other specific metabolic pathways essential for plant cell growth and division. Research on Stagonolide A revealed that it caused significant disorders in the root cells of Arabidopsis thaliana. mdpi.comnih.gov Notably, Stagonolide A was found to inhibit mitosis. mdpi.comnih.gov Further investigation suggested that this effect could be due to the inhibition of intracellular vesicular traffic between the endoplasmic reticulum and the Golgi apparatus, a critical process for cell division and maintenance. mdpi.com This mode of action is distinct from direct interference with photosynthesis or broad ROS generation and points to a more specific intracellular target.

In Vitro Biological Target Identification (Non-human focus)

While the physiological and biochemical effects of nonenolides on plants have been studied, the specific molecular targets remain largely unknown. mdpi.comnih.gov Current research has focused more on characterizing the phenotypic outcomes of toxicity rather than identifying the precise proteins or enzymes that these compounds bind to.

However, in vitro studies have provided clues about the cellular components affected. For instance, Stagonolide A was shown to cause a complete dissipation of the mitochondrial membrane potential in the root cells of A. thaliana just one hour after treatment. mdpi.comresearchgate.net This indicates that mitochondria could be a primary target, leading to energy depletion and initiating programmed cell death pathways, as evidenced by subsequent DNA fragmentation. mdpi.comresearchgate.net The inhibition of mitosis and vesicular trafficking by Stagonolide A also suggests that its molecular targets may be proteins involved in cytoskeletal dynamics or membrane transport systems. mdpi.com Elucidating these specific targets is a key area for future research to fully understand the herbicidal potential of this compound and related compounds.

Compound Index

No Publicly Available Data on Enzymatic Inhibition by this compound

As of September 2025, a comprehensive review of scientific literature reveals no publicly available research detailing the enzymatic inhibition properties of the chemical compound this compound.

This compound is a member of the nonenolide class of natural products, which have been isolated from the fungus Stagonospora cirsii. While various stagonolides have been investigated for their biological activities, including potential phytotoxic effects, specific studies focusing on the interaction of this compound with enzymes and its potential inhibitory actions have not been reported in the accessible scientific domain.

Consequently, there is no data to present regarding specific enzymes inhibited by this compound, nor any associated research findings such as IC50 values or mechanisms of enzymatic inhibition. Further research is required to determine if this compound possesses any significant enzymatic inhibition capabilities.

Biosynthetic Pathways and Natural Product Engineering

Elucidation of Key Biosynthetic Intermediates

The biosynthesis of stagonolide (B1260407) B is proposed to proceed via a Type I Polyketide Synthase (PKS) pathway. Fungal PKSs are large, multifunctional enzymes that iteratively assemble a polyketide chain from simple acyl-CoA precursors. escholarship.orgmdpi.com The process begins with a starter unit, likely acetyl-CoA, which is subsequently extended by the sequential addition of extender units, typically malonyl-CoA.

Based on the structure of stagonolide B, the key linear polyketide intermediate is hypothesized to be a nonaketide (a 9-unit polyketide chain). The assembly of this precursor on the PKS involves the sequential condensation of one starter unit and four extender units. The specific reduction pattern of the β-keto groups after each condensation step is crucial for determining the final structure. The fully assembled and processed linear thioester is the final key intermediate before cyclization.

While the exact intermediates within the fungal cell have not been isolated, retrosynthetic analysis from chemical synthesis provides clues to the core structural components. For instance, a convergent total synthesis of this compound utilized key synthetic fragments that were later joined to form the macrolide ring, demonstrating the molecule can be constructed from distinct precursor fragments. acs.org

Table 1: Proposed Biosynthetic Precursors for the this compound Backbone

Precursor TypeChemical CompoundRole in Biosynthesis
Starter UnitAcetyl-CoAInitiates the polyketide chain assembly.
Extender UnitMalonyl-CoAProvides the two-carbon units for chain elongation.
Final Linear IntermediateLinear nonaketide thioesterThe fully assembled polyketide chain attached to the PKS prior to cyclization.

This table is based on the general model for fungal polyketide biosynthesis.

Proposed Enzymatic Steps in this compound Formation

The formation of this compound is catalyzed by a series of enzymatic domains within a highly reducing polyketide synthase (HR-PKS). Each domain performs a specific reaction in an assembly-line fashion to build the final molecule. Following the assembly, a final enzymatic step releases and cyclizes the polyketide chain.

Proposed Enzymatic Domains and their Functions:

Acyltransferase (AT): This domain selects the appropriate starter (acetyl-CoA) and extender (malonyl-CoA) units and loads them onto the Acyl Carrier Protein (ACP). The specificity of the AT domain is a critical determinant of the final product structure. mdpi.com

Ketosynthase (KS): Catalyzes the Claisen condensation reaction, which elongates the polyketide chain by adding the two-carbon unit from the extender unit to the growing chain. mdpi.com

Acyl Carrier Protein (ACP): The growing polyketide chain is covalently tethered to this domain via a phosphopantetheine arm as it is passed between the various catalytic domains. mdpi.com

Ketoreductase (KR): This domain reduces the β-keto group formed after a condensation step to a β-hydroxyl group. The presence and activity of the KR domain in specific modules determine the placement of hydroxyl groups in the final structure.

Dehydratase (DH): This domain eliminates a water molecule from the β-hydroxyl group, creating a double bond in the polyketide backbone.

Enoyl Reductase (ER): This domain reduces the double bond formed by the DH domain to a saturated carbon-carbon bond. The selective use of KR, DH, and ER domains across different modules is known as differential programming and is responsible for the structural diversity of polyketides.

Thioesterase (TE): This is typically the final domain in the PKS assembly line. It catalyzes the hydrolysis of the thioester bond linking the completed polyketide chain to the ACP domain. This release is coupled with an intramolecular esterification (macrolactonization) to form the 10-membered lactone ring of this compound. The discovery of thioesterases capable of forming challenging medium-sized rings highlights their importance in the biosynthesis of molecules like stagonolides. escholarship.org

Chemo-Enzymatic Synthesis as a Tool for Biosynthesis Research

Chemo-enzymatic synthesis, which combines chemical reactions with biological catalysis, has been an invaluable tool for studying this compound. researchgate.net These synthetic strategies have been instrumental in confirming the absolute stereochemistry of the natural product and in producing sufficient quantities for further study.

A primary application of enzymes in the synthesis of this compound is for the kinetic resolution of racemic intermediates. researchgate.net Lipases, such as Novozyme-435 (Candida antarctica lipase (B570770) B), are frequently used to selectively acylate one enantiomer of a chiral alcohol, allowing for the separation of stereoisomers with high enantiomeric excess. pnas.orgmdpi.com This approach was critical in the total synthesis of this compound and its 4-epimer, where an enzymatic resolution step was used to prepare key chiral building blocks. researchgate.netjmb.or.kr

By successfully synthesizing different stereoisomers, researchers can:

Unequivocally confirm the structure of the naturally occurring compound by comparing spectroscopic data.

Investigate structure-activity relationships, as seen in studies comparing the phytotoxicity of various stagonolide derivatives. mdpi.com

Probe the mechanisms of chemical reactions. For example, the synthesis of this compound and its epimer was used to study how the stereochemistry of allylic hydroxyl groups affects the efficiency of ring-closing metathesis, a key chemical reaction for forming the macrolide ring. jmb.or.kr

Table 2: Enzymes Used in the Chemo-Enzymatic Synthesis of Stagonolides

EnzymeSourceReaction TypePurpose in SynthesisReference
Novozyme-435Candida antarcticaTransesterification / AcylationKinetic resolution of a propargylic alcohol intermediate. researchgate.netpnas.org
Amano PS LipaseBurkholderia cepaciaTransesterification / AcylationKinetic resolution of an allyl alcohol intermediate. researchgate.net

Potential for Genetic Engineering of Stagonospora cirsii for Enhanced or Modified Production

The biosynthetic gene clusters for polyketides are prime targets for genetic engineering to enhance the production of the natural product or to generate novel analogues. While specific genetic manipulation of the this compound cluster in S. cirsii has not been reported, the principles established from engineering PKSs in other fungi and bacteria highlight the significant potential. pensoft.netpensoft.net

Strategies for Enhanced Production:

Promoter Engineering: The native promoter of the this compound gene cluster could be replaced with a strong, constitutive promoter to increase the transcription of the PKS genes, leading to higher yields.

Overexpression of Regulatory Genes: Biosynthetic gene clusters often contain specific transcriptional regulators. Overexpressing a positive regulator or deleting a negative regulator can "turn on" or boost the expression of the entire pathway.

Metabolic Funneling: Engineering the primary metabolism of S. cirsii to increase the intracellular pools of the precursor molecules (acetyl-CoA and malonyl-CoA) can enhance the flux through the this compound pathway.

Classical Strain Improvement: Traditional methods, such as random mutagenesis followed by screening and selection, as well as optimization of fermentation conditions, have already been used to increase the yield of other stagonolides from S. cirsii. mdpi.comgoogle.com

Strategies for Modified Production (Natural Product Diversification):

Domain Swapping/Inactivation: The modular nature of PKSs allows for combinatorial biosynthesis. pnas.org Key domains can be inactivated or swapped to alter the final product. For instance, inactivating a specific Ketoreductase (KR) or Dehydratase (DH) domain would lead to a stagonolide analogue with a different oxidation pattern.

Acyltransferase (AT) Engineering: The AT domain determines which extender unit is incorporated. mdpi.com By replacing the native AT domain with one that has a different substrate specificity (e.g., one that prefers methylmalonyl-CoA over malonyl-CoA), it is possible to create novel stagonolide derivatives with different alkyl substitutions.

Precursor-Directed Biosynthesis: Feeding the S. cirsii culture with synthetic analogues of the natural biosynthetic intermediates can lead to their incorporation by the PKS machinery, resulting in the production of new "unnatural" natural products.

The successful engineering of PKS pathways in other microorganisms to create libraries of novel compounds provides a clear roadmap for the future manipulation of the this compound biosynthetic pathway in S. cirsii. acs.orgpnas.orgbiorxiv.org

Chemical Derivatization and Analogue Development

Semi-Synthetic Modifications of Stagonolide (B1260407) B

Semi-synthesis, the chemical modification of a natural product, provides a direct route to a library of related compounds for biological evaluation. Given the presence of multiple hydroxyl groups on the Stagonolide B scaffold, these serve as primary handles for chemical manipulation.

Esterification is a fundamental reaction in medicinal chemistry used to modify the properties of a molecule by converting hydroxyl groups into esters. byjus.comsolubilityofthings.com This process involves reacting an alcohol with a carboxylic acid or its derivative, such as an acid anhydride (B1165640) or acid chloride. byjus.com The presence of hydroxyl groups in this compound makes it a candidate for such modifications. The conversion of these functional groups can influence properties like lipophilicity, cell permeability, and metabolic stability.

Functional group interconversions are key to synthetic organic chemistry, allowing for the transformation of one functional group into another. solubilityofthings.com For a polyol compound like this compound, selective protection of certain hydroxyl groups followed by manipulation of the remaining ones is a standard strategy to achieve specific derivatives. While detailed public research on the specific esterification of this compound is limited, studies on closely related nonenolides, such as Stagonolide J and K, demonstrate the feasibility and impact of these modifications. mdpi.com For instance, the acetylation of hydroxyl groups on these related lactones has been performed to probe their contribution to phytotoxicity. mdpi.com

Acylation, a specific type of esterification involving the introduction of an acyl group (R-C=O), is a common strategy for derivatizing natural products. mdpi.com The synthesis of acylated derivatives of stagonolides has been explored to understand their SAR. mdpi.com In a study involving Stagonolide J and Stagonolide K, which share the same ten-membered lactone core as this compound, acetylation was carried out to produce mono- and bis-acetylated derivatives. mdpi.com

These reactions typically involve treating the natural product with an acylating agent like acetic anhydride in the presence of a base. The resulting acetylated products can then be purified and characterized spectroscopically. Research on Stagonolide J, for example, showed that while the parent compound was toxic to sowthistle, its mono- and bis-acetyl derivatives lost this phytotoxic activity, indicating that the free hydroxyl groups are important for its biological function. mdpi.com

Table 1: Acylated Derivatives of Stagonolide J and Their Observed Phytotoxicity mdpi.com
CompoundModificationObserved Activity
Stagonolide JParent CompoundToxic to punctured sowthistle leaf discs
Mono-acetyl Stagonolide JOne hydroxyl group acetylatedLost phytotoxic activity
Bis-acetyl Stagonolide JTwo hydroxyl groups acetylatedLost phytotoxic activity

Design and Synthesis of Novel this compound Analogues for SAR Exploration

Structure-Activity Relationship (SAR) exploration is a cornerstone of medicinal chemistry and agrochemical development, where analogues of a lead compound are systematically synthesized and tested to identify the key structural motifs responsible for biological activity. rsc.orgsemanticscholar.org For the stagonolide family, SAR studies have been conducted to understand the requirements for their phytotoxic effects. mdpi.comresearchgate.net

Research comparing various naturally occurring stagonolides has provided initial SAR insights. Stagonolides B through F, which are themselves analogues of Stagonolide A, were found to be non-toxic when tested in a leaf disk puncture assay at a concentration of 1 mg/mL, in stark contrast to the high toxicity of Stagonolide A. researchgate.net This suggests that the specific arrangement and nature of substituents on the lactone ring are critical for activity. Further analysis concluded that modifications at the C-2 to C-4 positions, as seen in this compound, can lead to a loss of phytotoxic activity. researchgate.net

Key SAR findings from studies on the broader class of 10-membered lactones include:

C-7 Stereochemistry: Compounds with a 7S configuration were generally more phytotoxic than their 7R analogues. mdpi.com

C-7 Oxidation: Oxidation of the C-7 hydroxyl group to a ketone often leads to an increase in toxicity and broader activity against non-target organisms. mdpi.com

C-9 Substituent: Replacing the propyl substituent at the C-9 position with a methyl group has been associated with a loss of phytotoxic activity. researchgate.net

C-2–C-4 Modification: Modifications in this region of the molecule, which distinguish this compound from other stagonolides, appear to nullify the phytotoxicity. mdpi.comresearchgate.net

Table 2: Structure-Activity Relationship (SAR) Summary for Stagonolide Analogues
Structural Feature/ModificationImpact on PhytotoxicityReference
Modification at C-2 to C-4 site (e.g., this compound)Loss of activity researchgate.net
Replacement of C-9 propyl with methylLoss of activity researchgate.net
7S configuration vs. 7R configuration7S compounds are more phytotoxic mdpi.com
Oxidation of C-7 hydroxyl groupManifestation of toxicity mdpi.com
Acetylation of hydroxyl groups (Stagonolide J)Loss of activity mdpi.com

Development of Simplified Analogue Scaffolds

Natural products often possess complex structures with multiple stereogenic centers, making their large-scale synthesis challenging and costly. mdpi.com The total synthesis of this compound, for instance, is a multi-step process requiring precise stereochemical control. researchgate.net A strategic approach to overcome this complexity is the design and synthesis of simplified analogue scaffolds. mdpi.com This involves identifying the core structural elements essential for activity (the pharmacophore) and creating simpler, more synthetically accessible molecules that retain these features.

This approach can solve the problem of low yields from natural sources or the difficulty of industrial-scale chemical synthesis. mdpi.com For example, simplified active analogues have been successfully developed for other complex natural phytotoxins. mdpi.com In the context of the stagonolides, a potential simplified scaffold might retain the 10-membered lactone ring and the key substituents at C-7 and C-9, while eliminating less critical stereocenters or replacing complex side chains with simpler ones. While specific research on simplified scaffolds derived directly from this compound is not widely documented, the principle is a logical next step in harnessing the potential of the nonenolide family for developing new chemical agents. mdpi.comacs.org

Advanced Research Methodologies Applied to Stagonolide B

Computational Chemistry and Molecular Modeling for Conformational Analysis

Computational chemistry and molecular modeling have been indispensable tools for investigating the conformational landscape of Stagonolide (B1260407) B. Unlike more rigid molecules, the ten-membered ring of Stagonolide B can adopt multiple low-energy shapes, or conformers, which can coexist in equilibrium. Molecular modeling studies have been crucial in predicting these stable conformations and interpreting experimental data.

Research has shown that a combination of molecular modeling with spectroscopic data revealed that this compound exhibits a conformational equilibrium in a chloroform (B151607) (CDCl3) solution. researchgate.netresearchgate.net This finding indicates that the molecule is not static but rather dynamically shifts between different spatial arrangements. This contrasts with other related compounds, like Stagonolide A, which was found to exist in a single preferred conformation under similar conditions. researchgate.net

The analysis of related nonenolides further underscores the power of this approach. For instance, in a study of xyolide, a compound with a similar stereochemical pattern at several centers, molecular modeling was used to calculate its lowest energy conformation. nih.govwisc.edu By comparing the calculated model with experimental data, researchers could deduce the relative orientation of substituents. These computational methods, when used synergistically with experimental results, provide a detailed picture of the molecule's preferred three-dimensional structure, which is fundamental to understanding its chemical reactivity and biological interactions.

Advanced Spectroscopic Techniques for Elucidation of Dynamic Structural Features

Advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) techniques, have been critical in elucidating the dynamic structural features of this compound in solution. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and the analysis of proton-proton coupling constants (¹H-¹H J-couplings) provide through-space and through-bond information, respectively, which helps define the molecule's conformation and relative stereochemistry. researchgate.netresearchgate.net

NOESY experiments, which detect protons that are close to each other in space, have been specifically recorded for this compound to help build its three-dimensional model. unina.it The presence or absence of NOESY correlations between specific protons allows researchers to map the molecule's fold.

Furthermore, a comparative analysis of NMR data between this compound and its stereoisomers, such as 4-epi-stagonolide B, highlights the sensitivity of these techniques to subtle structural changes. The coupling constant between the protons at C4 and C5 (³JH4,H5) is significantly different for this compound compared to its epimer, providing clear evidence of their different stereochemistry and resulting conformational preferences. nih.govwisc.edu Similarly, the small coupling constant observed between H7 and H8 (³JH7,H8) in this compound suggests a specific dihedral angle (synclinal relationship) between these protons, a key piece of data for constructing its conformational model. nih.govwisc.edu

Table 1: Comparative ¹H NMR Coupling Constants (Hz) for this compound and Related Nonenolides nih.govwisc.edu
Compound³JH4,H5 (Hz)³JH7,H8 (Hz)³JH8,H9 (Hz)
This compound2.52.68.9
4-epi-stagonolide B9.62.39.6
Xyolide9.61.79.6
Herbarumin I-2.09.8

High-Throughput Screening Methodologies for Bioactivity Assessment (Non-human systems)

Bioactivity assessment of this compound has been conducted using various screening assays against a range of non-human biological systems. These assays are designed to efficiently evaluate the compound's potential biological effects, such as phytotoxicity or antimicrobial activity.

Screening studies have consistently shown that this compound possesses weak or no phytotoxicity. researchgate.netnih.gov In leaf-disk puncture assays performed on Cirsium arvense (Canada thistle) and Sonchus arvensis (perennial sowthistle), this compound was found to be non-toxic at a concentration of 1 mg/mL. globalsciencebooks.infomdpi.comnih.gov This is in stark contrast to other stagonolides, like Stagonolide A, which demonstrated significant phytotoxic effects in the same assays. globalsciencebooks.info The lack of phytotoxicity has been linked to modifications in the lactone core, specifically the hydroxylation at the C-4 position. researchgate.netglobalsciencebooks.info

Further screening against various microorganisms and cell lines revealed a limited spectrum of activity. This compound showed weak antimicrobial activity against the fungus Candida tropicalis at concentrations of 50-100 µ g/disc , but it was inactive against the bacteria Bacillus subtilis and Escherichia coli. researchgate.net It also displayed low toxicity against the protozoan Colpoda steinii and was non-toxic to Sf9 insect cells. researchgate.netnih.govglobalsciencebooks.info These results from systematic screening highlight a distinct biological profile for this compound compared to its structural relatives.

Table 2: Summary of Bioactivity Screening of this compound in Non-Human Systems researchgate.netnih.govglobalsciencebooks.infomdpi.comnih.gov
Test SystemOrganism/Cell LineAssay TypeObserved Activity of this compound
PlantCirsium arvenseLeaf-disk punctureNo toxicity
PlantSonchus arvensisLeaf-disk punctureNo toxicity
FungusCandida tropicalisAntimicrobial disk assayWeak activity
BacteriaBacillus subtilisAntimicrobial assayNo toxicity
BacteriaEscherichia coliAntimicrobial assayNo toxicity
ProtozoaColpoda steiniiToxicity assayLow toxicity
Insect CellsSf9 cellsCytotoxicity assayNo toxicity

Future Research Directions and Applications

Addressing Limited Availability for Extensive Biological Exploration

A significant hurdle in the comprehensive biological and pharmacological investigation of stagonolide (B1260407) B is its limited availability from natural sources. The producing organism, Stagonospora cirsii, yields only scarce amounts of the compound, which impedes detailed studies. researchgate.net To overcome this, future research should focus on:

Biotechnological Production: Enhancing the production of stagonolide B through biotechnological approaches is a promising avenue. This could involve optimizing the fermentation conditions of Stagonospora cirsii, including media composition and cultivation parameters, or employing metabolic engineering techniques to increase yields. mdpi.com

Semi-synthesis: The creation of semi-synthetic derivatives from more abundant precursors could also be a viable strategy to generate sufficient material for extensive biological screening.

Deeper Elucidation of Specific Molecular Targets and Signaling Pathways

The precise molecular mechanisms through which this compound exerts its biological effects remain largely uncharacterized. While studies on the related compound, stagonolide A, suggest potential interference with mitosis and intracellular vesicular trafficking, the specific molecular targets and signaling pathways for this compound are yet to be identified. researchgate.netresearchgate.net Future investigations should aim to:

Target Identification Studies: Employing techniques such as affinity chromatography, pull-down assays with biotinylated probes, and yeast two-hybrid screening can help identify the direct protein targets of this compound within cells.

Pathway Analysis: Once potential targets are identified, further studies using transcriptomics, proteomics, and phosphoproteomics can elucidate the downstream signaling pathways affected by this compound. This will provide a comprehensive understanding of its mode of action.

Comparative Studies: Comparing the molecular effects of this compound with those of other structurally related nonenolides could reveal key structure-activity relationships and highlight the unique aspects of its biological activity.

Exploration of this compound in Agrochemistry

The phytotoxic properties of various stagonolides have positioned them as potential candidates for the development of natural product-derived agrochemicals.

While initial studies have shown that this compound exhibits weak or no phytotoxic activity in certain assays, its chemical scaffold holds potential as a starting point for the development of novel bioherbicides. nih.govpensoft.netpensoft.net Future research in this area should consider:

Structure-Activity Relationship (SAR) Studies: A systematic SAR study on this compound and its synthetic analogs could identify the structural motifs responsible for phytotoxicity. This knowledge can guide the design of more potent and selective herbicidal compounds.

Pro-herbicides: this compound could be chemically modified to create pro-herbicides that are activated within the target plant, potentially overcoming its initial low activity.

A major challenge in the use of natural products as herbicides is their effective delivery to the target weed and ensuring specificity to avoid harming crops. For this compound-based herbicides, future strategies should include:

Formulation Development: The use of adjuvants, such as oil-based formulations, has been shown to increase the herbicidal efficacy of other stagonolides by improving leaf penetration. researchgate.netresearchgate.net Similar formulation strategies could be explored for this compound derivatives.

Targeted Delivery Systems: Investigating novel delivery systems, such as nanoparticle-based carriers, could enhance the stability and targeted delivery of the active compound to the weeds.

Selectivity Enhancement: Chemical modifications to the this compound structure could be made to exploit biochemical differences between weeds and crops, thereby increasing its selectivity.

Development of this compound-Based Chemical Probes

Chemical probes are essential tools for studying protein function and biological pathways. nih.gov The development of this compound-based chemical probes would be invaluable for elucidating its mechanism of action. Future work in this area should focus on:

Probe Design and Synthesis: Designing and synthesizing probes that incorporate a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) moiety) and a photo-reactive group, without significantly altering the core structure and biological activity of this compound. mdpi.com

Target Validation: Using these probes in cell-based and in vitro assays to identify and validate the direct binding partners of this compound. The Chemical Probes Portal provides resources and guidelines for the development and use of such tools. chemicalprobes.org

Collaborative Interdisciplinary Research Initiatives

The multifaceted nature of this compound research necessitates a collaborative and interdisciplinary approach. mdpi.com Future progress will be significantly enhanced by establishing initiatives that bring together experts from various fields, including:

Natural Product Chemistry: For the isolation, purification, and structural elucidation of this compound and its analogs.

Synthetic Organic Chemistry: To develop efficient total synthesis and semi-synthetic routes.

Biochemistry and Molecular Biology: To investigate its molecular targets and signaling pathways.

Agricultural Science: To evaluate its potential as a bioherbicide and develop effective formulations.

Computational Chemistry: For molecular modeling and docking studies to predict potential targets and guide the design of new derivatives.

Such collaborations will foster innovation and accelerate the translation of fundamental research on this compound into practical applications. neu.edu.tr

Q & A

Q. Advanced

  • Target identification : Use CRISPR-Cas9 knockout libraries or siRNA silencing to pinpoint molecular targets.
  • Off-target screening : Employ proteomic profiling (e.g., affinity pulldown with this compound-conjugated beads) and orthogonal assays (e.g., thermal shift assays for binding validation).
  • Dose optimization : Conduct time-course experiments to distinguish primary effects from secondary responses.
    Statistical power analysis (α = 0.05, β = 0.2) is critical for determining sample size, with guidance from institutional biostatisticians .

How can researchers resolve contradictions in reported IC50 values of this compound across different studies?

Q. Advanced

  • Meta-analysis : Normalize data using standardized metrics (e.g., cell confluence at treatment initiation, passage number).
  • Harmonized replication : Re-test under controlled conditions (fixed serum concentration, incubation time).
  • Statistical reconciliation : Apply mixed-effects models to account for inter-study variability.
    Contradictions often arise from differences in cell viability assays (e.g., ATP-based vs. membrane integrity assays), necessitating cross-validation with multiple methodologies .

What strategies optimize the yield of this compound in fungal fermentation systems while maintaining bioactivity?

Q. Advanced

  • Multifactorial optimization : Use response surface methodology (RSM) to test carbon/nitrogen ratios, pH, and aeration rates.
  • Metabolomic profiling : LC-MS/MS to monitor biosynthetic intermediates and ensure bioactive compound retention.
  • Design of experiments (DOE) : Include ≥3 experimental blocks to control for batch variability.
    Documentation of fermentation parameters (e.g., agitation speed, inoculum density) is critical for reproducibility .

How can researchers validate the ecological role of this compound in its native fungal host, Stagonospora spp.?

Q. Advanced

  • Gene knockout : Use homologous recombination to disrupt the this compound biosynthetic gene cluster.
  • Phenotypic assays : Compare wild-type and knockout strains in stress resistance (e.g., oxidative stress, pathogen competition).
  • Omics integration : Transcriptomic and metabolomic profiling to identify downstream pathways affected by this compound depletion.
    Ethical considerations include biosafety protocols for handling genetically modified fungi .

Methodological Notes

  • Data presentation : Processed data (e.g., normalized IC50 values) should be included in the main text, while raw datasets (e.g., NMR spectra) are deposited in appendices or repositories .
  • Statistical rigor : Collaborate with biostatisticians during study design to avoid Type I/II errors, particularly in multi-omics studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.